dipotassium;oxido(oxo)borane;trihydrate

Description

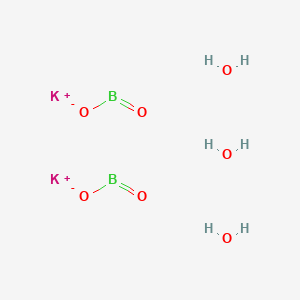

Dipotassium oxido(oxo)borane trihydrate (IUPAC name: dipotassium;oxido(oxo)borane;trihydrate) is a hydrated potassium salt of the metaborate anion (BO₂⁻). Its molecular formula is K₂B₂O₄·3H₂O, with an average molecular mass of 217.86 g/mol (calculated). The compound consists of two potassium cations, a dimeric metaborate unit (B₂O₄²⁻), and three water molecules of hydration. Structurally, the metaborate anion forms a tetrahedral geometry around boron, with oxygen atoms bridging the boron centers. This compound is primarily utilized in industrial applications such as glass manufacturing, ceramic glazes, and as a buffering agent in chemical synthesis due to the stability of the metaborate ion and the solubility imparted by potassium cations .

Properties

Molecular Formula |

B2H6K2O7 |

|---|---|

Molecular Weight |

217.87 g/mol |

IUPAC Name |

dipotassium;oxido(oxo)borane;trihydrate |

InChI |

InChI=1S/2BO2.2K.3H2O/c2*2-1-3;;;;;/h;;;;3*1H2/q2*-1;2*+1;;; |

InChI Key |

QVTKOLVLPVLUMG-UHFFFAOYSA-N |

Canonical SMILES |

B(=O)[O-].B(=O)[O-].O.O.O.[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium;oxido(oxo)borane;trihydrate can be synthesized through the reaction of boric acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, followed by crystallization to obtain the trihydrate form . The general reaction is as follows:

H3BO3+2KOH→K2BO2+2H2O

The product is then crystallized from the solution to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reactants. The process is optimized for high yield and purity, often involving controlled temperature and pH conditions to ensure efficient crystallization and separation of the product .

Chemical Reactions Analysis

Types of Reactions

Dipotassium;oxido(oxo)borane;trihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form potassium borate.

Reduction: It can be reduced to form boron hydrides.

Substitution: It can participate in substitution reactions with other metal ions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, as well as reducing agents like sodium borohydride. Reaction conditions often involve aqueous solutions and controlled temperatures .

Major Products Formed

The major products formed from these reactions include various borates, boron hydrides, and substituted boron compounds .

Scientific Research Applications

Dipotassium;oxido(oxo)borane;trihydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of boron-containing compounds.

Biology: It is used in biological studies to investigate the role of boron in biological systems.

Mechanism of Action

The mechanism by which dipotassium;oxido(oxo)borane;trihydrate exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable complexes with hydroxyl groups, which can affect the structure and function of biological molecules. The pathways involved include the formation of borate esters and the stabilization of biomolecules through boron coordination .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key properties and applications of dipotassium oxido(oxo)borane trihydrate and structurally related borate compounds:

Structural and Functional Comparisons

Sodium Oxido(oxo)borane Tetrahydrate

- Formula : NaBO₂·4H₂O (H₈BNaO₆) .

- Mass : 137.86 g/mol.

- Key Differences : The sodium analog has a higher hydration state (tetrahydrate vs. trihydrate) and lower molecular mass due to sodium’s smaller ionic radius compared to potassium. Sodium metaborate is more hygroscopic, making it preferable in detergents and fire retardants where water solubility is critical .

Lead Borate

- Formula : Pb(BO₂)₂ .

- Mass : 292.82 g/mol.

- Key Differences : The inclusion of lead (Pb²⁺) increases density and radiation-shielding capabilities. However, lead’s toxicity limits its use to specialized industrial ceramics and glass coatings .

Magnesium Borate

Cation Influence on Properties

- Solubility : Potassium salts (e.g., K₂B₂O₄·3H₂O) generally exhibit higher water solubility than sodium analogs due to potassium’s lower charge density, which weakens ionic lattice forces.

- Thermal Stability : Magnesium borate (Mg(BO₂)₂) outperforms potassium and sodium metaborates in thermal resistance, decomposing above 1000°C .

- Toxicity : Lead borate is hazardous due to Pb²⁺, whereas alkali metal borates (K⁺, Na⁺) are low-toxicity alternatives .

Emerging Research

- Catalytic Potential: Metal-oxo complexes (e.g., Mn/Fe-oxo species) share structural similarities with metaborates, suggesting unexplored catalytic roles for borates in oxidation reactions .

- Material Science : Magnesium borate’s thermal stability is being leveraged in composite materials for aerospace applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.